molecular formula C22H38O19 B164034 Glcp-xylp-xylp-glcp CAS No. 130450-62-3

Glcp-xylp-xylp-glcp

Cat. No.: B164034
CAS No.: 130450-62-3
M. Wt: 606.5 g/mol
InChI Key: YUQYEXZLHMFOFE-NRXVSFJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glcp-xylp-xylp-glcp is a complex carbohydrate compound It consists of a sequence of glucose and xylose units linked through alpha-1,4-glycosidic bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glcp-xylp-xylp-glcp typically involves enzymatic or chemical glycosylation reactions. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to acceptor molecules under mild conditions. Chemical synthesis, on the other hand, may involve the use of glycosyl donors such as glycosyl halides or trichloroacetimidates, and glycosyl acceptors, with the reaction being facilitated by catalysts like Lewis acids.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to express the necessary glycosyltransferases, enabling the efficient production of the desired oligosaccharide. The fermentation process is optimized for yield and purity, followed by downstream processing steps such as purification and crystallization.

Chemical Reactions Analysis

Types of Reactions

Glcp-xylp-xylp-glcp can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like periodate, which cleaves the vicinal diols in the sugar units.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride, converting aldehyde groups to alcohols.

    Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Periodate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at low temperatures.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Formation of dialdehydes or carboxylic acids.

    Reduction: Formation of polyols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Glcp-xylp-xylp-glcp has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.

    Biology: Investigated for its role in cell signaling and recognition processes.

    Medicine: Explored for its potential as a therapeutic agent in treating metabolic disorders.

    Industry: Utilized in the production of bio-based materials and as a functional ingredient in food and cosmetics.

Mechanism of Action

The mechanism by which Glcp-xylp-xylp-glcp exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzymatic activity by acting as a substrate or inhibitor, influencing metabolic pathways. Additionally, its structural features enable it to bind to carbohydrate-recognition domains on proteins, affecting cell signaling and adhesion processes.

Comparison with Similar Compounds

Similar Compounds

    Maltitol: A sugar alcohol derived from maltose, known for its use as a sugar substitute.

    Isomalt: Another sugar alcohol, used in food products for its low glycemic index.

    Cellobiose: A disaccharide consisting of two glucose units linked by a beta-1,4-glycosidic bond.

Uniqueness

Glcp-xylp-xylp-glcp is unique due to its specific sequence of glucose and xylose units and the alpha-1,4-glycosidic linkages. This structure imparts distinct physicochemical properties and biological activities, making it valuable for specialized applications in research and industry.

Properties

CAS No.

130450-62-3

Molecular Formula

C22H38O19

Molecular Weight

606.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-5,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]hexanal

InChI

InChI=1S/C22H38O19/c23-1-6(26)18(40-22-17(35)14(32)13(31)9(2-24)38-22)19(41-21-16(34)12(30)8(28)5-37-21)10(3-25)39-20-15(33)11(29)7(27)4-36-20/h3,6-24,26-35H,1-2,4-5H2/t6-,7-,8-,9-,10+,11+,12+,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-/m1/s1

InChI Key

YUQYEXZLHMFOFE-NRXVSFJRSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O

SMILES

C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(CO3)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(CO3)O)O)O)O)O)O

130450-62-3

Synonyms

alpha-Glcp-(1-4)-alpha-Xylp-(1-4)-alpha-Xylp-(1-4)-Glcp
Glcp-Xylp-Xylp-Glcp
O-alpha-glucopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-O-alpha-xylopyranosyl-(1-4)-glucopyranose

Origin of Product

United States

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